"2-Formylphenyl 4-methoxybenzoate" synthesis and characterization
"2-Formylphenyl 4-methoxybenzoate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Formylphenyl 4-methoxybenzoate
Executive Summary: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Formylphenyl 4-methoxybenzoate, a benzoate ester of significant interest as a versatile building block in organic and medicinal chemistry. The core of the synthesis is the robust and well-established Schotten-Baumann reaction, which provides an efficient route for the acylation of phenols. This document details the underlying chemical principles, provides a field-proven, step-by-step experimental protocol, and outlines a complete workflow for the purification and rigorous characterization of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists in chemical synthesis and drug development, offering both theoretical grounding and practical, actionable methodologies.
Introduction
2-Formylphenyl 4-methoxybenzoate (CAS No. 5420-38-2) is an aromatic compound featuring three key functional groups: an aldehyde, an ester, and a methoxy ether.[1][2] This unique combination makes it a valuable intermediate in the synthesis of more complex molecular architectures. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like Wittig olefination, aldol condensation, and reductive amination. The ester linkage can be hydrolyzed to reveal a phenolic hydroxyl group, and the entire molecule can serve as a scaffold for developing novel therapeutic agents, agrochemicals, and materials.[3]
The synthesis of such phenolic esters is reliably achieved through nucleophilic acyl substitution. The Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, remains a cornerstone of organic synthesis for the acylation of alcohols and phenols due to its operational simplicity and broad applicability.[4][5][6] This guide focuses on the application of this reaction for the specific synthesis of 2-Formylphenyl 4-methoxybenzoate from salicylaldehyde and 4-methoxybenzoyl chloride.
Synthesis Methodology
Principle: The Schotten-Baumann Reaction
The synthesis of 2-Formylphenyl 4-methoxybenzoate is achieved via the Schotten-Baumann reaction, a classic method for converting phenols to esters using an acyl chloride and a base.[4][7] The reaction proceeds through a nucleophilic acyl substitution mechanism.
Mechanism Pillars:
-
Nucleophile Activation: The reaction is typically performed in the presence of an aqueous base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The activated phenoxide ion attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride, leading to the formation of a tetrahedral intermediate.
-
Intermediate Collapse: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
-
Neutralization: The base serves a second critical purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the phenoxide.[8]
Often, Schotten-Baumann reactions are conducted in a two-phase system (e.g., dichloromethane and water), where the reactants and product remain in the organic phase while the base and HCl byproduct are sequestered in the aqueous phase.[5][6]
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-Formylphenyl 4-methoxybenzoate.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | Starting Material (Phenol) |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Acylating Agent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base/Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Organic Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Recrystallization Solvent |
Detailed Experimental Protocol
Step 1: Reaction Setup
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In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (e.g., 5.0 g, 40.9 mmol) in 50 mL of dichloromethane (DCM).
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (e.g., 4.0 g NaOH in 40 mL deionized water).
-
Cool both the flask containing the salicylaldehyde solution and the NaOH solution in an ice bath to 0-5 °C.
Step 2: Acylation
-
While stirring the salicylaldehyde solution vigorously in the ice bath, add the 4-methoxybenzoyl chloride (e.g., 7.7 g, 45.0 mmol, 1.1 eq) dropwise over 10 minutes.
-
Simultaneously, add the cold 10% NaOH solution dropwise using a separate dropping funnel, ensuring the reaction temperature remains below 10 °C. The rate of addition should be controlled to keep the mixture basic (check with pH paper).
-
Scientist's Note: Vigorous stirring is essential in this two-phase system to maximize the interfacial area between the organic and aqueous layers, facilitating the reaction. The simultaneous addition of base maintains the phenolic nucleophile in its deprotonated, active state and immediately neutralizes the HCl byproduct.
-
Step 3: Reaction Completion and Workup
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and finally 50 mL of brine.
-
Scientist's Note: The acid wash removes any residual NaOH. The bicarbonate wash is crucial for removing any unreacted acidic 4-methoxybenzoyl chloride (which hydrolyzes to 4-methoxybenzoic acid) and any remaining HCl.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of hot ethanol in an Erlenmeyer flask.[9]
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.[9]
-
Dry the crystals in a vacuum oven to obtain pure 2-Formylphenyl 4-methoxybenzoate.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Data Summary
| Property | Value | Source |
| CAS Number | 5420-38-2 | [1][2][10] |
| Molecular Formula | C₁₆H₁₄O₅ | [1][2] |
| Molecular Weight | 286.28 g/mol | [1][2] |
| Appearance | White to off-white solid | (Expected) |
| Melting Point | To be determined |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl of the benzoate group.
-
δ ~7.9 ppm (dd, 1H): Aromatic proton ortho to the aldehyde group.
-
δ ~7.2-7.6 ppm (m, 3H): Remaining aromatic protons on the formylphenyl ring.
-
δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the methoxy group.
-
δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
-
Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ ~190 ppm: Aldehyde carbonyl carbon.
-
δ ~165 ppm: Ester carbonyl carbon.
-
δ ~164 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~114-160 ppm: Remaining aromatic carbons.
-
δ ~55.5 ppm: Methoxy carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~1735 cm⁻¹: Strong C=O stretching vibration of the aromatic ester.
-
~1700 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.
-
~1600, 1510, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250-1270 cm⁻¹: Asymmetric C-O-C stretching of the ester and ether.
-
~1100-1170 cm⁻¹: Symmetric C-O-C stretching of the ester and ether.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Expected Result (ESI+):
-
The mass spectrum should show a prominent peak for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
-
m/z for [C₁₆H₁₄O₅]⁺: 286.08
-
m/z for [C₁₆H₁₄O₅+H]⁺: 287.09
-
High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within a few parts per million (ppm).[11]
-
Experimental Workflow and Logic
The entire process, from initial reaction to final validation, follows a logical and self-validating sequence to ensure the integrity of the final product.
Sources
- 1. 5420-38-2 | 4-Formyl-2-methoxyphenyl 4-methoxybenzoate - Moldb [moldb.com]
- 2. 4-FORMYL-2-METHOXYPHENYL 4-METHOXYBENZOATE [chemicalbook.com]
- 3. evitachem.com [evitachem.com]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Chemistry Schotten Baumann Reaction | SATHEE JEE [satheejee.iitk.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. manchesterorganics.com [manchesterorganics.com]
- 11. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate [mdpi.com]
